6-Chloropyridazin-4-ol is a heterocyclic compound characterized by a pyridazine ring with a chlorine atom and a hydroxyl group positioned at the 6 and 4 positions, respectively. Its molecular formula is and it has a molecular weight of approximately 130.53 g/mol. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which combine aromatic properties with the reactivity of the hydroxyl group .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 6-Chloropyridazin-4-ol exhibits significant biological activity, including:
The synthesis of 6-Chloropyridazin-4-ol typically involves several steps:
A common synthetic route involves refluxing pyridazine with chlorinating agents followed by hydrolysis to yield 6-Chloropyridazin-4-ol with high yields .
6-Chloropyridazin-4-ol has several notable applications:
Interaction studies involving 6-Chloropyridazin-4-ol focus on its pharmacokinetics and potential interactions with biological systems:
Several compounds share structural similarities with 6-Chloropyridazin-4-ol, which can provide insights into its uniqueness. Below are some similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Chloropyridazin-3-ol | 1677-79-8 | 0.93 |
6-Chloropyridazine-3,4-diamine | 932-50-3 | 0.81 |
3-Chloro-pyridazine hydrochloride | 856847-77-3 | 0.72 |
4-Bromo-6-chloropyridazin-3(2H)-one | Not listed | Unique |
6-Chloropyridazin-4-ol stands out due to its specific arrangement of functional groups that confer distinct biological activities not always present in similar compounds. Its ability to participate in diverse